molecular formula C23H23N3O4 B3530327 N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]

N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]

Cat. No. B3530327
M. Wt: 405.4 g/mol
InChI Key: DPLYJKLQGYJTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide], also known as Pyridoxal-5'-phosphate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and is synthesized through a multistep process that involves the reaction of various chemical reagents. In

Mechanism of Action

The mechanism of action of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate involves its ability to act as a cofactor for various enzymes involved in the metabolism of amino acids. This compound is involved in the conversion of amino acids into their respective neurotransmitters, which are important for the proper functioning of the nervous system. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to regulate the expression of genes involved in the metabolism of amino acids and the regulation of neurotransmitter synthesis. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is its ability to act as a cofactor for various enzymes involved in the metabolism of amino acids. This makes it a useful tool in the study of amino acid metabolism and neurotransmitter synthesis. However, the synthesis of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is a multistep process that can be time-consuming and expensive, which may limit its use in some lab experiments.

Future Directions

There are many future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate. One area of research is the identification of new enzymes that use N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate as a cofactor. This could lead to the discovery of new pathways involved in amino acid metabolism and neurotransmitter synthesis. Another area of research is the development of new synthetic methods for N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate that are more efficient and cost-effective. Finally, the potential therapeutic applications of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, should be explored further.
Conclusion:
In conclusion, N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects, and is involved in the regulation of gene expression and the metabolism of amino acids. While there are limitations to its use in lab experiments, the potential future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate are promising and could lead to the discovery of new pathways involved in amino acid metabolism and neurotransmitter synthesis.

Scientific Research Applications

N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has also been shown to be involved in the regulation of gene expression and the metabolism of amino acids.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[6-[[2-(2-methylphenoxy)acetyl]amino]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16-8-3-5-10-18(16)29-14-22(27)25-20-12-7-13-21(24-20)26-23(28)15-30-19-11-6-4-9-17(19)2/h3-13H,14-15H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYJKLQGYJTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC(=CC=C2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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